N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide
Overview
Description
N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is a chemical compound with the molecular formula C15H23NO4S It is a benzamide derivative, characterized by the presence of a tert-butyl group, a methoxy group, and a propylsulfamoyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of “N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that this compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Biochemical Pathways
As a building block in organic synthesis and medicinal chemistry, it likely interacts with multiple biochemical pathways depending on the specific context of its use .
Result of Action
As a building block in organic synthesis and medicinal chemistry, its effects would likely depend on the specific context of its use .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These factors could include temperature, pH, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with propylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .
Scientific Research Applications
N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxybenzamide: Lacks the propylsulfamoyl group.
N-tert-butyl-4-methylbenzamide: Contains a methyl group instead of a methoxy group.
N-tert-butyl-4-ethoxybenzamide: Contains an ethoxy group instead of a methoxy group.
Uniqueness
N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-6-9-16-22(19,20)13-10-11(7-8-12(13)21-5)14(18)17-15(2,3)4/h7-8,10,16H,6,9H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJJFBHDHZYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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